molecular formula C21H20ClFN6O2 B13092179 (S)-3-(6-Chloro-2-(((S)-1-(1-(4-fluorophenyl)-1H-imidazol-4-yl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one

(S)-3-(6-Chloro-2-(((S)-1-(1-(4-fluorophenyl)-1H-imidazol-4-yl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one

Cat. No.: B13092179
M. Wt: 442.9 g/mol
InChI Key: NVEOHQXXRXOYNO-YVEFUNNKSA-N
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Description

  • This compound is a complex molecule with a unique structure. It contains a pyrimidine core, a cyclopropyl ring, and an oxazolidinone moiety.
  • The stereochemistry is specified by the (S)-configuration, indicating the absolute configuration of certain chiral centers.
  • It is likely to have interesting biological properties due to its intricate structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide a general approach based on similar structures.
    • A potential synthetic route might involve coupling a chiral amine (such as the imidazole derivative) with a chloropyrimidine intermediate. The cyclopropyl ring and oxazolidinone could be introduced later.
    • Industrial production methods would likely involve optimization of these steps for scalability and efficiency.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions at various functional groups. For example, oxidation of the thioether or amine could yield sulfoxides or nitro compounds.

      Reduction: Reduction of the oxazolidinone carbonyl group could lead to the corresponding alcohol.

      Substitution: Halogenation reactions (e.g., chlorination) could occur at the 6-position of the pyrimidine ring.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example, Pd/C for hydrogenation, NBS for halogenation, and NaBH₄ for reduction.

      Major Products: The major products would vary based on the specific reaction conditions and regioselectivity.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. The unique structure may interact with specific biological targets.

      Anticancer Properties: Explore its effects on cancer cells. The imidazole moiety suggests potential kinase inhibition.

      Antimicrobial Activity: Assess its antibacterial or antifungal properties.

      Materials Science: Investigate its use in materials, such as polymers or catalysts.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets. It could inhibit enzymes, receptors, or other cellular components.
    • Molecular pathways involved might include signal transduction, cell cycle regulation, or metabolic pathways.
  • Comparison with Similar Compounds

    • Unfortunately, without specific literature on this exact compound, I cannot provide a direct comparison. you could explore related pyrimidine-based molecules.
    • Similar compounds might include other kinase inhibitors, oxazolidinones, or imidazole-containing drugs.

    : Hypothetical information based on structural analysis. : No direct literature reference for this compound found. : Further research is needed to validate the details provided.

    Properties

    Molecular Formula

    C21H20ClFN6O2

    Molecular Weight

    442.9 g/mol

    IUPAC Name

    (4S)-3-[6-chloro-2-[[(1S)-1-[1-(4-fluorophenyl)imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one

    InChI

    InChI=1S/C21H20ClFN6O2/c1-12(16-9-28(11-24-16)15-6-4-14(23)5-7-15)25-20-26-18(22)8-19(27-20)29-17(13-2-3-13)10-31-21(29)30/h4-9,11-13,17H,2-3,10H2,1H3,(H,25,26,27)/t12-,17+/m0/s1

    InChI Key

    NVEOHQXXRXOYNO-YVEFUNNKSA-N

    Isomeric SMILES

    C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4[C@H](COC4=O)C5CC5

    Canonical SMILES

    CC(C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4C(COC4=O)C5CC5

    Origin of Product

    United States

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